O-[(3-chlorophenyl)methyl]hydroxylamine
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Overview
Description
O-[(3-chlorophenyl)methyl]hydroxylamine is a chemical compound with the molecular formula C7H8ClNO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxylamine group attached to a 3-chlorophenylmethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(3-chlorophenyl)methyl]hydroxylamine typically involves the reaction of 3-chlorobenzyl chloride with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems and controlled reaction conditions ensures consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions
O-[(3-chlorophenyl)methyl]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
O-[(3-chlorophenyl)methyl]hydroxylamine has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of O-[(3-chlorophenyl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- O-[(4-chlorophenyl)methyl]hydroxylamine
- O-[(2-chlorophenyl)methyl]hydroxylamine
- O-[(3-bromophenyl)methyl]hydroxylamine
Uniqueness
O-[(3-chlorophenyl)methyl]hydroxylamine is unique due to the specific positioning of the chlorine atom on the phenyl ring, which influences its reactivity and interaction with biological targets. This positional specificity can result in distinct biochemical and pharmacological properties compared to its analogs.
Properties
IUPAC Name |
O-[(3-chlorophenyl)methyl]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-7-3-1-2-6(4-7)5-10-9/h1-4H,5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYFFUUIFUDPRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CON |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55418-31-0 |
Source
|
Record name | O-[(3-chlorophenyl)methyl]hydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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